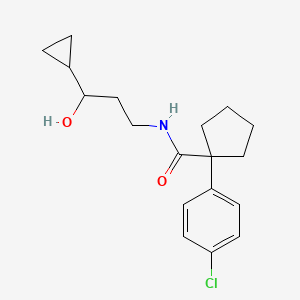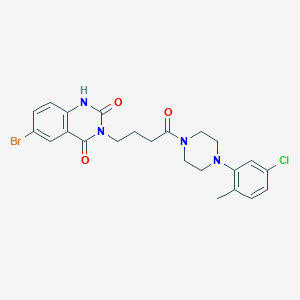![molecular formula C22H20ClN5O2S B2979331 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896308-80-8](/img/structure/B2979331.png)
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound. This complex structure makes it an interesting subject for chemical research, particularly in fields related to medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound generally involves a multi-step synthesis process:
Starting Materials: : Initial compounds include 4-chlorophenyl, 1H-pyrrole, and 4-ethoxyaniline.
Intermediate Compounds: : Several intermediate products are formed through reactions like halogenation, triazole formation, and thioether formation.
Final Reaction: : The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrially, the synthesis would be optimized for large-scale production, potentially involving:
Catalysts: : Use of efficient catalysts to accelerate the reaction.
Optimized Conditions: : Temperature and pressure adjustments to ensure high yields.
Purification: : Advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: : Reductive conditions can affect the triazole ring or the aromatic rings.
Substitution: : Various substitution reactions can occur, primarily on the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: : Use of strong oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation using hydrogen gas and a palladium catalyst.
Substitution: : Electrophilic aromatic substitution using reagents like nitrating agents for introducing nitro groups.
Major Products
The primary products of these reactions include various derivatives of the original compound, such as nitro or hydroxyl derivatives, depending on the conditions used.
Applications De Recherche Scientifique
Chemistry
This compound is valuable for studying the synthesis of complex organic molecules and understanding reaction mechanisms.
Biology
It may be explored for its biological activity, potentially serving as a lead compound in drug development.
Medicine
The compound's structure suggests it could interact with biological targets, possibly leading to therapeutic applications.
Industry
In materials science, its properties might be leveraged to develop new materials or as a reagent in specialized industrial processes.
Mécanisme D'action
The compound’s mechanism of action involves interaction with molecular targets such as enzymes or receptors:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: : The compound might act on cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other similar compounds, this one stands out due to its unique combination of the chlorophenyl group, pyrrole ring, and triazole ring linked by a sulfanyl group.
Similar Compounds
1-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)triazole
N-(4-ethoxyphenyl)acetamide derivatives:
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-19-11-9-18(10-12-19)24-20(29)15-31-22-26-25-21(16-5-7-17(23)8-6-16)28(22)27-13-3-4-14-27/h3-14H,2,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOAACYTTQPRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide](/img/structure/B2979249.png)
![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)
![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2979254.png)
![N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2979257.png)

![N'-[(furan-2-yl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2979259.png)


![4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2979267.png)



